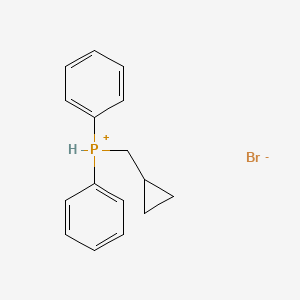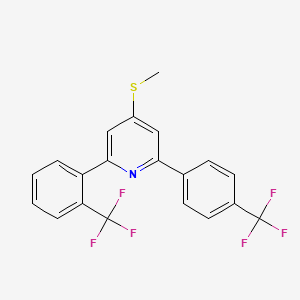
4-Methylthio-2-(2-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylthio-2-(2-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)pyridine is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthio-2-(2-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)pyridine typically involves multi-step organic reactions. One common method includes the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the molecule through radical intermediates . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylthio-2-(2-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Applications De Recherche Scientifique
4-Methylthio-2-(2-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Methylthio-2-(2-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
Uniqueness
4-Methylthio-2-(2-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)pyridine is unique due to its specific combination of trifluoromethyl groups and a pyridine ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
116610-92-5 |
|---|---|
Formule moléculaire |
C20H13F6NS |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
4-methylsulfanyl-2-[2-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C20H13F6NS/c1-28-14-10-17(12-6-8-13(9-7-12)19(21,22)23)27-18(11-14)15-4-2-3-5-16(15)20(24,25)26/h2-11H,1H3 |
Clé InChI |
YBRCDCNZWSNBSQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=NC(=C1)C2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


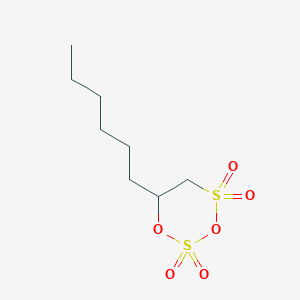
![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/structure/B14301628.png)
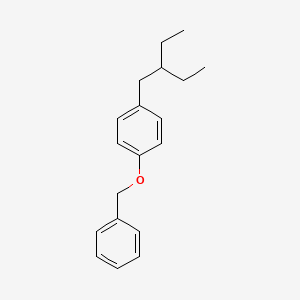
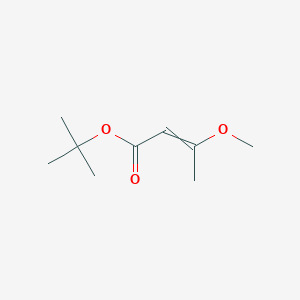
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
![1-[(Benzylcarbamoyl)oxy]ethyl acetate](/img/structure/B14301657.png)
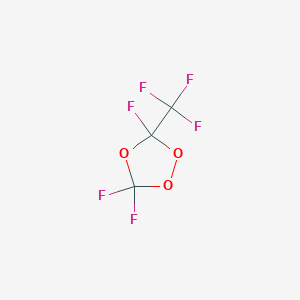
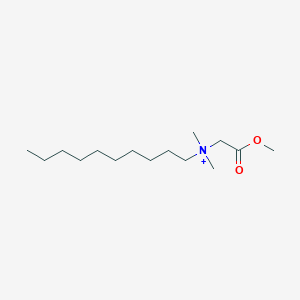

![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)
